N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, commonly known as CTB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. CTB is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has been conducted on derivatives of phenoxybenzamide, exploring their potential as pharmacological agents. For instance, a study on 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlights the design, synthesis, and biological evaluation of compounds with anticonvulsant activity. These compounds exhibit considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, pointing towards their therapeutic potential in treating convulsions without impairing learning and memory (Faizi et al., 2017).
Molecular Structure and Intermolecular Interactions
Another aspect of research involves the molecular structure and intermolecular interactions of related compounds. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide has been characterized through various spectroscopic methods and X-ray diffraction, providing insights into how intermolecular interactions influence molecular geometry (Karabulut et al., 2014).
Development of New Materials
There is also interest in the synthesis and characterization of novel materials. Research on the synthesis of novel aromatic polyimides using derivatives of phenoxybenzamide demonstrates the creation of materials with desirable properties such as solubility in organic solvents and thermal stability, which are crucial for applications in advanced materials technology (Butt et al., 2005).
Antimicrobial Applications
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring indicate potential therapeutic intervention against microbial diseases. This research showcases the antimicrobial activity of these compounds against various bacteria and fungi, providing a pathway for developing new antimicrobial agents (Desai et al., 2013).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-6-8-17(9-7-16)21-15-29-23(25-21)26-22(27)18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCMPRFTZWYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
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